Chloromethyl(dimethyl)azanium;chloride
Description
Chloromethyl(dimethyl)azanium;chloride (CAS: Not explicitly provided in evidence, but structurally inferred) is a quaternary ammonium salt with the molecular formula C₃H₉Cl₂N. Its structure consists of a dimethylazanium cation ([N(CH₃)₂(CH₂Cl)]⁺) paired with a chloride anion (Cl⁻). The compound is characterized by the presence of a chloromethyl group directly bonded to the nitrogen center, which confers distinct reactivity and physicochemical properties.
Properties
Molecular Formula |
C3H9Cl2N |
|---|---|
Molecular Weight |
130.01 g/mol |
IUPAC Name |
chloromethyl(dimethyl)azanium;chloride |
InChI |
InChI=1S/C3H8ClN.ClH/c1-5(2)3-4;/h3H2,1-2H3;1H |
InChI Key |
SINIMGUHLRMHMB-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCl.[Cl-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Chloromethyl(dimethyl)azanium;chloride belongs to the broader class of quaternary ammonium salts (QACs) , which share a cationic nitrogen center but differ in substituents. Below is a comparative analysis with structurally related compounds:
Table 1: Comparative Analysis of this compound and Analogues
| Compound Name | Molecular Formula | Key Structural Features | Unique Properties/Applications | References |
|---|---|---|---|---|
| This compound | C₃H₉Cl₂N | N(CH₃)₂(CH₂Cl)⁺Cl⁻ | High reactivity due to chloromethyl group; potential intermediate for alkylation reactions | Inferred |
| Methoxy(methyl)azanium;chloride | C₂H₈ClNO | N(CH₃)(OCH₃)⁺Cl⁻ | Polar, water-soluble; used in drug delivery systems | |
| Benzalkonium chloride | C₂₂H₄₀ClN | Alkylbenzyldimethylammonium chloride | Broad-spectrum antimicrobial; surfactant in disinfectants | |
| Dimethylthiambutene hydrochloride | C₁₄H₁₈ClNS₂ | Thiophene rings attached to dimethylazanium | Opioid analgesic activity; structural complexity enhances receptor binding | |
| Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride | C₇H₁₅ClN₂O | Acrylamide-functionalized QAC | Forms stable complexes; used in polymer chemistry |
Key Differentiators
Reactivity: The chloromethyl group in this compound enhances its electrophilicity, making it more reactive in nucleophilic substitutions compared to non-halogenated QACs like methoxy(methyl)azanium;chloride . In contrast, Benzalkonium chloride relies on its benzyl group for lipid membrane disruption, prioritizing antimicrobial efficacy over chemical reactivity .
Biological Activity :
- Dimethylthiambutene hydrochloride demonstrates specific biological activity (e.g., opioid receptor binding) due to its thiophene and cyclohexene substituents, whereas this compound’s bioactivity remains underexplored .
Physicochemical Properties: Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride exhibits superior water solubility and complexation capacity due to its acrylamide moiety, whereas this compound may display moderate solubility influenced by its hydrophobic methyl groups .
Synthetic Utility :
- This compound’s chloromethyl group serves as a versatile intermediate for synthesizing larger molecules, a feature absent in simpler QACs like methoxy(methyl)azanium;chloride .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for structural characterization of Chloromethyl(dimethyl)azanium chloride?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify the chloromethyl (-CHCl) and dimethylazanium (N(CH)) groups. Peaks near δ 3.5–4.0 ppm (chloromethyl protons) and δ 2.8–3.2 ppm (dimethyl protons) are diagnostic. C NMR can confirm quaternary nitrogen bonding .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode detects the [M-Cl] ion. High-resolution MS (HRMS) validates molecular formula (e.g., CHNCl) .
- Infrared (IR) Spectroscopy : Stretching vibrations for C-Cl (~550–650 cm) and C-N (~1200 cm) bonds confirm functional groups .
Q. What synthetic routes yield Chloromethyl(dimethyl)azanium chloride with high purity?
- Methodological Answer :
- Quaternization Reaction : React dimethylamine with chloromethyldimethylamine in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C. Monitor pH (optimal 8–10) to avoid side reactions.
- Purification : Recrystallize from ethanol/diethyl ether mixtures. Use ion-exchange chromatography to remove unreacted amines. Purity >98% is achievable via elemental analysis (C, H, N, Cl) and HPLC .
Q. How to assess the stability of Chloromethyl(dimethyl)azanium chloride under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 25°C (ambient), 40°C (stress), and 4°C (refrigerated) for 30 days. Analyze degradation via HPLC (C18 column, mobile phase: 70% acetonitrile/30% 0.1M NHOAc).
- Degradation Indicators : Monitor chloride ion release via ion chromatography. Stabilizers like 0.1% ascorbic acid reduce hydrolysis in aqueous solutions .
Advanced Research Questions
Q. How to resolve contradictions in purity data between elemental analysis and ion chromatography?
- Methodological Answer :
- Cross-Validation : Use H NMR integration to quantify residual solvents (e.g., ethanol). Pair with thermogravimetric analysis (TGA) to detect volatile impurities.
- Error Sources : Hydrated salts may skew elemental Cl% calculations. Dry samples at 110°C for 4 hours before analysis. For ion chromatography, pre-treat samples with Chelex® resin to remove interfering cations (e.g., Na) .
Q. What strategies mitigate matrix interference in environmental detection of Chloromethyl(dimethyl)azanium chloride?
- Methodological Answer :
- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges at pH 6. Elute with methanol/water (80:20).
- Analytical Optimization : Use LC-MS/MS with multiple reaction monitoring (MRM) for selective detection. Key transitions: m/z 138 → 92 (chloromethyl fragment) and 121 → 77 (dimethylazanium fragment). Limit of detection (LOD): 0.1 ppb in water matrices .
Q. How to design experiments probing the compound’s interaction with biological membranes?
- Methodological Answer :
- Model Systems : Use liposome bilayers (DPPC/DOPC 7:3) to mimic eukaryotic membranes. Monitor membrane disruption via fluorescence anisotropy (DPH probe).
- Concentration Gradients : Test 0.1–10 mM concentrations. EC values correlate with alkyl chain length and charge density. Pair with molecular dynamics (MD) simulations to predict binding sites .
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